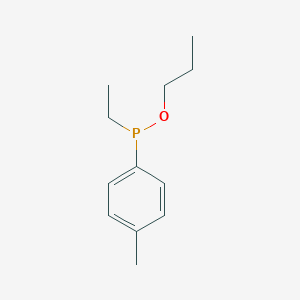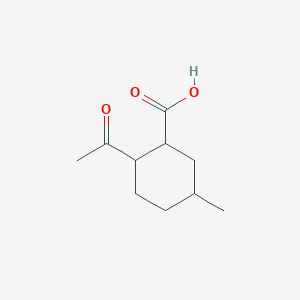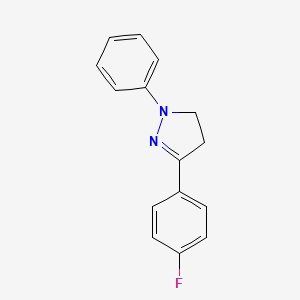
Propyl ethyl(4-methylphenyl)phosphinite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl ethyl(4-methylphenyl)phosphinite is an organophosphorus compound with the molecular formula C12H19OP It is a phosphinite ester, characterized by the presence of a phosphorus atom bonded to an oxygen atom, which is further connected to a propyl group, an ethyl group, and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl ethyl(4-methylphenyl)phosphinite can be synthesized through the reaction of 4-methylphenylphosphonous dichloride with propanol and ethanol under controlled conditions. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out under an inert atmosphere to prevent oxidation of the phosphinite.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Propyl ethyl(4-methylphenyl)phosphinite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions where the ethyl or propyl groups are replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield phosphinic acids and alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Substitution: Reagents such as alkyl halides or tosylates are used in the presence of a base.
Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: New phosphinite esters with different alkyl groups.
Hydrolysis: Phosphinic acids and corresponding alcohols.
Scientific Research Applications
Propyl ethyl(4-methylphenyl)phosphinite has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its role in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of propyl ethyl(4-methylphenyl)phosphinite involves its ability to act as a ligand, forming complexes with metal ions. These complexes can catalyze various chemical reactions by stabilizing transition states and intermediates. The compound’s phosphinite group can also participate in redox reactions, influencing its reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
Phenylphosphinite: Lacks the methyl group on the phenyl ring.
Ethylphenylphosphinite: Similar structure but without the propyl group.
Propylphenylphosphinite: Similar structure but without the ethyl group.
Uniqueness
Propyl ethyl(4-methylphenyl)phosphinite is unique due to the presence of both propyl and ethyl groups along with a 4-methylphenyl group. This combination of substituents imparts distinct steric and electronic properties, making it a versatile compound for various applications.
Properties
CAS No. |
61388-12-3 |
|---|---|
Molecular Formula |
C12H19OP |
Molecular Weight |
210.25 g/mol |
IUPAC Name |
ethyl-(4-methylphenyl)-propoxyphosphane |
InChI |
InChI=1S/C12H19OP/c1-4-10-13-14(5-2)12-8-6-11(3)7-9-12/h6-9H,4-5,10H2,1-3H3 |
InChI Key |
MYXKWWCFJZZRRV-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(CC)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butanamide, 3-oxo-N-[2-(2-oxopropyl)phenyl]-](/img/structure/B14579502.png)

![(4R)-4-[(2-Methoxyphenoxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B14579511.png)

![2-Ethyl-2-methyl-2-azaspiro[4.4]nonan-2-ium iodide](/img/structure/B14579522.png)
![2-[2-(2-Hydroxyethoxy)ethoxy]-N-{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}ethan-1-amine N-oxide](/img/structure/B14579523.png)





![N-[3-(Trifluoromethyl)benzoyl]-L-aspartic acid](/img/structure/B14579562.png)
![Piperidine, 1-methyl-3-[(4-methylphenyl)sulfonyl]-](/img/structure/B14579567.png)

